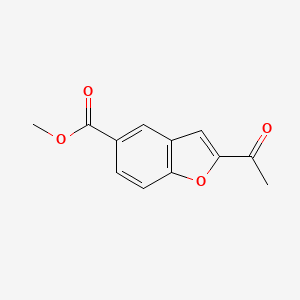

Methyl 2-acetylbenzofuran-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-acetylbenzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-acetylbenzofuran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using copper-mediated and palladium-catalyzed coupling reactions. These methods are designed to maximize yield and purity while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetylbenzofuran-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Commonly used to reduce nitro groups to amines.

Substitution: Halogen or hydroxyl groups can be introduced at specific positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or hydroxylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 2-acetylbenzofuran-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex benzofuran derivatives.

Biology: Studied for its potential antibacterial and anti-tumor activities.

Medicine: Investigated for its potential as a lead compound in drug development.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-acetylbenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anti-tumor activity could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Benzofuran: The parent compound with a simpler structure.

2-acetylbenzofuran: Lacks the carboxylate group.

5-carboxybenzofuran: Lacks the acetyl group.

Uniqueness: Methyl 2-acetylbenzofuran-5-carboxylate is unique due to the presence of both acetyl and carboxylate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Biological Activity

Methyl 2-acetylbenzofuran-5-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, as well as potential mechanisms of action.

Chemical Structure and Properties

This compound features a benzofuran ring with an acetyl group and a carboxylate ester. Its molecular formula is C12H10O4, indicating the presence of twelve carbon atoms, ten hydrogen atoms, and four oxygen atoms. The unique structure of benzofurans contributes to their varied biological activities and potential therapeutic applications.

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain benzofuran derivatives can induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and modulation of signaling pathways involved in cell survival.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated an IC50 value of approximately 25 µM against HeLa cells, indicating substantial anticancer potential. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells .

Antibacterial Activity

This compound has also been assessed for its antibacterial properties . Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Testing Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The results indicate that this compound exhibits varying levels of antibacterial activity, with the most potent effects observed against Bacillus subtilis .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has shown anti-inflammatory effects . Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-κB signaling pathways, which play a crucial role in regulating immune responses and inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have suggested that substituents on the benzofuran ring significantly impact its potency against specific biological targets.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| Methyl 7-methylbenzofuran-4-carboxylate | Benzofuran derivative | Antimicrobial |

| Benzofuran-3-carboxylic acid | Benzofuran derivative | Anticancer |

| 6-(2-Aminopropyl)benzofuran | Benzofuran derivative | Psychoactive |

These comparisons highlight how modifications can enhance or diminish biological activity, pointing towards the importance of SAR studies in drug development .

Properties

Molecular Formula |

C12H10O4 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

methyl 2-acetyl-1-benzofuran-5-carboxylate |

InChI |

InChI=1S/C12H10O4/c1-7(13)11-6-9-5-8(12(14)15-2)3-4-10(9)16-11/h3-6H,1-2H3 |

InChI Key |

SRPYVGHZFOSLGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=CC(=C2)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.